2,5-Bis(1-aziridinyl)hydroquinone
Description
Structure
3D Structure
Properties
CAS No. |
2588-34-3 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C10H12N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6,13-14H,1-4H2 |
InChI Key |
XPZMWTZEBALMMC-UHFFFAOYSA-N |
SMILES |
C1CN1C2=CC(=C(C=C2O)N3CC3)O |
Canonical SMILES |
C1CN1C2=CC(=C(C=C2O)N3CC3)O |
Other CAS No. |
2588-34-3 |
Synonyms |
2,5-bis(1-aziridinyl)benzoquinone 2,5-diaziridinylhydroquinone 2,5-DZHQ |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,5 Bis 1 Aziridinyl Hydroquinone
Established Synthetic Pathways for 2,5-Bis(1-aziridinyl)hydroquinone
The synthesis of this compound typically proceeds through a two-step process involving the initial formation of a quinone intermediate followed by its reduction to the hydroquinone (B1673460).
Reactions from Halogenated Quinone Precursors
A common and effective method for the synthesis of the precursor, 2,5-bis(1-aziridinyl)-1,4-benzoquinone, involves the nucleophilic substitution of halogen atoms on a quinone ring with aziridine (B145994). The starting material for this reaction is often a dihalogenated benzoquinone, such as 2,5-dichloro-1,4-benzoquinone. sigmaaldrich.comnih.gov The reaction mechanism involves the nucleophilic attack of the aziridine nitrogen on the electron-deficient carbon atoms of the quinone ring, leading to the displacement of the halide ions.
A general procedure for the amination of a dichloro-quinone involves treating the quinone with an excess of aziridine. nih.gov The reaction is typically carried out in an organic solvent. The resulting bis-aziridinyl quinone can then be isolated and purified using standard techniques like chromatography. For instance, the synthesis of a bis-aziridinyl dimeric naphthoquinone was achieved by treating the corresponding dichloro-quinone with aziridine, followed by partitioning between dichloromethane (B109758) and water, and subsequent purification of the organic layer. nih.gov
Reduction and Amination Strategies
Once the 2,5-bis(1-aziridinyl)-1,4-benzoquinone is obtained, the subsequent step is its reduction to the corresponding hydroquinone. This transformation is crucial as the hydroquinone form is often the more active species in biological contexts. nih.gov A widely used and efficient reducing agent for this purpose is sodium dithionite (B78146) (Na₂S₂O₄). google.com
The reduction process involves dissolving the substituted quinone in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or methylene (B1212753) chloride, and then adding an aqueous solution of sodium dithionite. google.com The reaction is typically rapid and proceeds readily to yield the desired hydroquinone. The product, this compound, can then be isolated from the reaction mixture. Other reduction strategies may also be employed, depending on the specific substrate and desired outcome.
Synthesis of Related Aziridinylhydroquinone and Aziridinylquinone Derivatives
The core this compound structure can be modified to generate a library of related compounds with potentially enhanced or altered properties. These modifications can involve the introduction of various substituents onto the quinone/quinol ring or the development of conjugates.
Incorporation of Varied Substituents at the Quinol/Quinone Ring
The synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives can be achieved through various synthetic routes, allowing for the introduction of a wide range of functional groups. sigmaaldrich.com For example, derivatives of 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone have been synthesized, demonstrating the feasibility of introducing aryl substituents. nih.gov Furthermore, the synthesis of 2,5-bis-aziridin-1-yl-3,6-dichloro-(1,4)benzoquinone highlights that additional halogen atoms can be present on the ring, which can serve as handles for further functionalization. sigmaaldrich.com The introduction of these substituents can significantly influence the electronic properties and reactivity of the aziridinylquinone system.
Development of Conjugates and Analogues
The development of conjugates and analogues of this compound is an active area of research. For instance, the interaction of 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives with glutathione (B108866) has been studied, leading to the formation of glutathione adducts. google.com This demonstrates the potential for creating conjugates with biologically relevant molecules.
Furthermore, quinone-based bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamates have been synthesized, where a quinonoid moiety is linked to a reactive phosphinyl function. nih.gov The synthesis of bis-aziridinylnaphthoquinone derivatives also represents an important class of analogues with modified ring systems. nih.govresearchgate.net These synthetic efforts aim to modulate the properties of the parent compound for specific applications.
Optimization of Synthetic Yields and Purity for Research Applications
Key parameters that can be optimized include the choice of solvent, reaction temperature, stoichiometry of reagents, and purification methods. For instance, in the synthesis of bis-aziridinyl dimeric naphthoquinone, gentle warming was required to ensure complete dissolution of the starting material. nih.gov The use of an appropriate excess of aziridine is also critical to drive the substitution reaction to completion. For the reduction step, the concentration of the sodium dithionite solution and the reaction time can be adjusted to maximize the yield of the hydroquinone while minimizing potential side reactions. High-performance liquid chromatography (HPLC) is a valuable tool for monitoring reaction progress and assessing the purity of the final products.
The following table provides a summary of some synthesized aziridinylquinone derivatives and their precursors.
| Compound Name | Starting Material(s) | Key Reaction Type(s) | Reference |
| 2,5-Bis(1-aziridinyl)-1,4-benzoquinone | 2,5-Dichloro-1,4-benzoquinone, Aziridine | Nucleophilic Substitution | nih.gov, sigmaaldrich.com |
| This compound | 2,5-Bis(1-aziridinyl)-1,4-benzoquinone, Sodium dithionite | Reduction | google.com |
| Bis-aziridinyl dimeric naphthoquinone | Dichloro dimeric naphthoquinone, Aziridine | Nucleophilic Substitution | nih.gov |
| 2,5-Diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | Phenyl-substituted benzoquinone precursors | Various | nih.gov |
| 2,5-Bis-aziridin-1-yl-3,6-dichloro-(1,4)benzoquinone | Tetrachloro-1,4-benzoquinone, Aziridine | Nucleophilic Substitution | sigmaaldrich.com |
| Quinone-based bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamates | Quinone precursors, Bis(2,2-dimethyl-1-aziridinyl)phosphinyl isocyanate | Carbamoylation | nih.gov |
Mechanistic Investigations of 2,5 Bis 1 Aziridinyl Hydroquinone Bioactivity
Electron Transfer and Redox Cycling Mechanisms of 2,5-Bis(1-aziridinyl)hydroquinone
The bioactivity of aziridinyl quinones is intrinsically linked to their capacity for redox cycling, a process involving the enzymatic reduction of the quinone moiety. This metabolic activation is a critical precursor to the compound's ultimate biological effects. The reduction can proceed through one- or two-electron pathways, leading to the formation of highly reactive intermediates that drive the compound's activity. imrpress.com
The initial step in the activation of the parent quinone, 2,5-bis(1-aziridinyl)-1,4-benzoquinone (a precursor to the hydroquinone (B1673460) form), often involves a one-electron reduction. This reaction is typically catalyzed by one-electron transfer reductases, such as NADPH-cytochrome P450 reductase. The transfer of a single electron to the quinone molecule (Q) results in the formation of a highly unstable and reactive semiquinone radical anion (Q•⁻). imrpress.comnih.gov
This semiquinone radical is a key intermediate. Under aerobic conditions, it can readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂•⁻). imrpress.comnih.gov This process, known as redox cycling, can occur repeatedly, leading to the continuous generation of superoxide radicals as long as the enzymatic reduction continues and oxygen is available. imrpress.com Electron spin resonance (ESR) studies have confirmed the formation of these semiquinone radicals during the metabolism of related aziridinylbenzoquinones. nih.govnih.gov
Alternatively, the parent quinone can undergo a two-electron reduction, a process often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase). This concerted two-electron transfer bypasses the semiquinone intermediate and directly yields the hydroquinone (H₂Q), in this case, this compound. imrpress.com
While two-electron reduction is frequently considered a detoxification pathway for many quinones because the resulting hydroquinone is more stable and can be conjugated for excretion, this is not necessarily the case for aziridinyl quinones. imrpress.com The formation of the hydroquinone is, in fact, a crucial activation step for DNA alkylation. Furthermore, the hydroquinone itself is not always stable and can be re-oxidized, participating in further redox reactions. imrpress.comnih.gov
The three key species—the parent quinone (Q), the semiquinone radical (Q•⁻), and the hydroquinone (H₂Q)—exist in a dynamic equilibrium. A significant reaction within this system is comproportionation, where the fully reduced hydroquinone reacts with the fully oxidized quinone to generate two molecules of the semiquinone radical. imrpress.comnih.gov
Q + H₂Q ⇌ 2Q•⁻
Conversely, two semiquinone radicals can undergo disproportionation to regenerate one molecule of the parent quinone and one molecule of the hydroquinone. imrpress.com This comproportionation-disproportionation equilibrium can result in a sustained, steady-state concentration of the semiquinone radical, even under aerobic conditions, allowing for prolonged biological activity. imrpress.com The pH of the environment can significantly influence this equilibrium and the subsequent generation of reactive species. nih.govresearchgate.net
Table 1: Factors Influencing Quinone Redox Equilibria
| Factor | Influence on Equilibrium | Consequence |
| Enzyme Type | One-electron reductases favor semiquinone formation; Two-electron reductases favor hydroquinone formation. | Dictates the initial pathway of quinone metabolism (activation vs. potential detoxification). |
| Oxygen Level | High oxygen levels promote re-oxidation of the semiquinone, driving redox cycling. | Enhances the production of superoxide radicals. |
| pH | Increasing pH can favor the formation of semiquinone radicals. nih.govresearchgate.net | Promotes the generation of reactive oxygen species. nih.govresearchgate.net |
| Reduction Potential | The inherent electrochemical property of the specific quinone derivative affects its tendency to be reduced and to donate electrons. | Determines the efficiency of redox cycling and interaction with species like superoxide. nih.gov |
A major consequence of the redox cycling of this compound's parent quinone is the prolific generation of reactive oxygen species (ROS). nih.gov The process begins with the formation of the superoxide anion (O₂•⁻) from the reaction of the semiquinone radical with molecular oxygen. imrpress.com
Superoxide can then undergo further reactions to produce other potent ROS:
It can be converted to hydrogen peroxide (H₂O₂) , either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD). nih.govresearchgate.net
In the presence of transition metals like iron, H₂O₂ can participate in the Fenton reaction to generate the highly reactive hydroxyl radical (•OH) . nih.gov
These ROS contribute significantly to the compound's bioactivity by inducing oxidative stress, which can lead to cellular damage, interfere with signal transduction pathways, and cause DNA strand breaks. nih.govnih.gov Studies on various aziridinylbenzoquinones have demonstrated the formation of superoxide, hydrogen peroxide, and hydroxyl radicals, linking their generation to the compound's metabolic activation. nih.govnih.gov
Table 2: Reactive Oxygen Species Generated from Aziridinyl Quinone Redox Cycling
| Reactive Oxygen Species (ROS) | Formation Pathway | Cellular Role/Effect |
| Superoxide Anion (O₂•⁻) | One-electron reduction of O₂ by the semiquinone radical. imrpress.com | Precursor to other ROS; can induce oxidative stress. imrpress.comnih.gov |
| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide, or reoxidation of the reduced quinone. imrpress.comnih.gov | More stable ROS, can diffuse across membranes; precursor to hydroxyl radical. nih.gov |
| Hydroxyl Radical (•OH) | Fenton reaction involving H₂O₂ and transition metals. nih.gov | Extremely reactive; can cause direct damage to DNA, lipids, and proteins. nih.gov |
Molecular Interactions and Biomolecular Adduct Formation
While ROS generation is a key aspect of the bioactivity of aziridinyl quinones, their function as alkylating agents is equally critical. The alkylating potential of the aziridine (B145994) rings is dramatically enhanced upon the reduction of the quinone moiety to the hydroquinone, this compound. nih.gov This reduction increases the electron density of the aromatic ring, which in turn facilitates the opening of the strained three-membered aziridine rings.
The activation is believed to proceed via an acid-assisted ring-opening mechanism. nih.gov Protonation of the aziridine nitrogen makes the ring highly susceptible to nucleophilic attack. The nucleophilic centers on DNA bases, particularly the N7 position of guanine (B1146940), can then attack one of the ring carbons, leading to the formation of a covalent bond, or adduct, between the drug and DNA.
Because the molecule possesses two aziridine rings, it can function as a bifunctional alkylating agent. nih.govnih.gov This means it can react with two different nucleophilic sites, leading to the formation of:
Intrastrand cross-links: Covalent bonds between two bases on the same strand of DNA.
Interstrand cross-links: Covalent bonds between bases on opposite strands of the DNA double helix.
Interstrand cross-linking is particularly detrimental as it prevents the separation of the DNA strands, a process essential for both DNA replication and transcription, ultimately leading to the inhibition of cell growth and division. nih.gov
Interactions with Cellular Thiol Groups and Glutathione (B108866)
The cellular environment is rich in nucleophilic thiol-containing molecules, most notably glutathione (GSH). These molecules can react with this compound derivatives, influencing their bioactivity.
In vitro studies have demonstrated the formation of adducts between 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives and glutathione. nih.gov This conjugation can occur through the reductive activation of the benzoquinone to a semiquinone radical, which can then be alkylated by DNA or react with glutathione. nih.gov The formation of bulky glutathione adducts can, in turn, decrease the reactivity of the compound towards DNA. nih.gov
For example, the parent compound and its derivatives with halogen substituents react rapidly with glutathione to form adducts, which appears to prevent these compounds from alkylating DNA. nih.gov In contrast, the clinically used derivative diaziquone (B1670404) (AZQ) does not readily react with glutathione. nih.gov The interaction with thiols is a complex interplay that can either lead to detoxification by forming conjugates or, in some cases, contribute to the generation of reactive species. For instance, hydroquinone-glutathione conjugates can undergo redox cycling and generate reactive oxygen species (ROS). nih.gov
| Compound/Condition | Interaction with Glutathione (GSH) | Consequence |
| Parent 2,5-bis(1-aziridinyl)-1,4-benzoquinone | Forms adducts nih.gov | May decrease DNA reactivity nih.gov |
| Halogen-substituted derivatives | Rapidly form adducts nih.gov | Appears to prevent DNA alkylation nih.gov |
| Diaziquone (AZQ) | Does not react nih.gov | Bioactivity likely proceeds without significant GSH conjugation. |
Binding to Other Cellular Macromolecules (e.g., Proteins)
While DNA is a primary target, the reactive nature of this compound and its metabolites suggests that they can also interact with other cellular macromolecules, such as proteins. The hydroquinone metabolite of benzene (B151609), a related compound, can be oxidized to 1,4-benzoquinone, which then readily reacts with nucleophiles.
| Macromolecule | Potential Interaction |
| Proteins | Arylation of amino acid residues (e.g., lysine, arginine, cysteine) nih.gov |
Enzymatic Bioreduction and Activation Processes of 2,5 Bis 1 Aziridinyl Hydroquinone
Role of NAD(P)H:Quinone Oxidoreductases (NQO1/DT-diaphorase) in Bioreduction
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key flavoenzyme in the bioreduction of quinones. Its role in the activation of aziridinylbenzoquinones is well-documented, facilitating a two-electron reduction that is often a prerequisite for their cytotoxic effects. nih.govnih.gov
Enzymatic Two-Electron Reduction to Hydroquinone (B1673460) Form
NQO1 catalyzes the reduction of the quinone form of 2,5-bis(1-aziridinyl)hydroquinone directly to its hydroquinone, bypassing the formation of the potentially less reactive semiquinone radical intermediate. imrpress.com This two-electron reduction is considered a crucial bioactivation step, as the resulting hydroquinone is a potent DNA alkylating agent. aacrjournals.orgnih.gov The formation of the hydroquinone enhances the DNA cross-linking ability of the compound. nih.gov For some aziridinylbenzoquinones, this NQO1-mediated reduction is directly linked to their cytotoxic and antitumor activity. nih.gov
Kinetic Studies of NQO1-Catalyzed Reduction
Detailed kinetic parameters for the NQO1-catalyzed reduction of 2,5-bis(1-aziridinyl)-1,4-benzoquinone are not extensively reported in publicly available literature. However, studies on structurally related aziridinylbenzoquinones, such as RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone), demonstrate a high affinity for NQO1. aacrjournals.org The efficiency of reduction by NQO1 varies significantly with slight modifications to the quinone structure, where the most efficiently reduced analogues tend to exhibit greater cytotoxic potency. nih.gov The table below presents kinetic data for the reduction of various quinones by NQO1, illustrating the enzyme's substrate preferences.
| Quinone Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Menadione | 1.9 | 1680 | dntb.gov.ua |
| Mitomycin C | 400 | 1100 | dntb.gov.ua |
| Streptonigrin | 2.0 | 800 | dntb.gov.ua |
| Diaziquone (B1670404) (AZQ) | 6 (ID50 in Walker tumor cells) | Efficiently reduced | nih.gov |
Note: Specific kinetic data for 2,5-Bis(1-aziridinyl)-1,4-benzoquinone were not available. The data presented is for related quinone compounds to provide a comparative context for NQO1 activity.
Reduction by Other Bioreducing Enzymes and Systems
While NQO1 is a primary activator, other enzymatic systems can also contribute to the reduction of aziridinylquinones, influencing their metabolic fate and biological activity.
Single-Electron Transferring Flavoenzymes (e.g., PfFNR)
Flavoenzymes capable of single-electron transfer can also reduce quinones, leading to the formation of semiquinone radicals. One such enzyme is Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR). nih.govresearchgate.net This enzyme has been shown to catalyze the NADPH-dependent, single-electron reduction of various quinones. nih.govresearchgate.net The reactivity of quinones with PfFNR generally increases with their single-electron reduction potential. nih.govresearchgate.net While specific studies on this compound are limited, it is plausible that it or its quinone form could be a substrate for PfFNR, leading to redox cycling and the generation of reactive oxygen species. nih.govresearchgate.netnih.gov
Modulation of Bioreduction by Cellular Environmental Factors
The enzymatic bioreduction of quinones and the stability of the resulting hydroquinones are significantly influenced by the cellular microenvironment. Factors such as pH and oxygen concentration can play a critical role.
The stability of hydroquinones, including presumably this compound, is pH-dependent, with increased oxidation occurring at higher pH levels. scite.ai Therefore, the typically acidic microenvironment of solid tumors may favor the stability of the hydroquinone form, potentially enhancing its cytotoxic effect. The enzymatic reduction of some aziridinylbenzoquinones by DT-diaphorase has been shown to increase DNA interstrand cross-linking at a lower pH of 5.8 compared to neutral pH. nih.gov
Oxygen concentration also plays a crucial role in a process known as redox cycling. imrpress.com Under aerobic conditions, the semiquinone radical formed from single-electron reduction can react with oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. imrpress.com This futile cycle can lead to significant oxidative stress. Conversely, under hypoxic conditions often found in tumors, the lifetime of the hydroquinone and semiquinone species may be prolonged, potentially leading to enhanced alkylating activity.
Impact of Oxygen Tension on Reduction Pathways
The concentration of oxygen within cells, known as oxygen tension, plays a pivotal role in the metabolic fate of quinones and their corresponding hydroquinones. The enzymatic reduction of 2,5-bis(1-aziridinyl)-1,4-benzoquinone to this compound can be a one-electron or a two-electron process. The prevailing oxygen tension can dictate which reduction pathway is favored and influence the stability and reactivity of the resulting hydroquinone.
Under normal oxygen conditions (normoxia), the two-electron reduction of the parent quinone to the hydroquinone, catalyzed by enzymes like NQO1, is generally favored. wikipedia.org This process directly generates the hydroquinone without the formation of a semiquinone intermediate. However, the presence of oxygen can lead to a futile redox cycle. The formed this compound can be re-oxidized back to the quinone, a process that generates reactive oxygen species (ROS) such as superoxide radicals. nih.gov This redox cycling can diminish the net production of the active hydroquinone.
Conversely, under low oxygen conditions (hypoxia), a characteristic of many solid tumor microenvironments, the one-electron reduction pathway may become more prominent. This pathway, often catalyzed by enzymes like cytochrome P450 reductase, produces a semiquinone radical intermediate. While this semiquinone can be further reduced to the hydroquinone, it can also react with oxygen to produce superoxide, perpetuating a cycle that consumes reducing equivalents without efficient production of the hydroquinone. However, the lower oxygen levels in hypoxic conditions can also lead to a greater accumulation of the hydroquinone, as the rate of re-oxidation is diminished. Studies on hydroquinone metabolites have shown that variations in oxygen tension can significantly influence their effects. nih.gov For instance, the toxicity of certain hydroquinone metabolites was observed to be greater under physiologically relevant lower oxygen tensions (5% O2) compared to higher oxygen tensions (95% O2). nih.gov
Table 1: Influence of Oxygen Tension on Reduction Pathways
| Oxygen Level | Predominant Reduction Pathway | Key Outcomes |
|---|---|---|
| Normoxia | Two-electron reduction (e.g., by NQO1) | - Direct formation of hydroquinone.- Potential for futile redox cycling with oxygen, generating ROS. |
| Hypoxia | One-electron reduction (e.g., by cytochrome P450 reductase) | - Formation of semiquinone radical intermediate.- Reduced re-oxidation of hydroquinone, potentially leading to its accumulation. |
Influence of Cellular Redox State
The cellular redox state, largely determined by the balance between reducing agents like glutathione (B108866) (GSH) and oxidizing species, is a critical determinant in the activation of this compound. The enzyme NQO1, a key player in the reduction of the parent quinone, utilizes NADH or NADPH as cofactors, the levels of which are intrinsically linked to the cell's redox status. nih.gov
A high intracellular concentration of reducing equivalents, such as NADPH, will favor the NQO1-mediated two-electron reduction to form this compound. nih.gov This efficient conversion is a crucial activation step. However, the cellular redox environment also plays a role in the subsequent reactions of the formed hydroquinone.
Glutathione (GSH), a major intracellular antioxidant, can directly interact with the parent quinone, 2,5-bis(1-aziridinyl)-1,4-benzoquinone. This interaction can lead to the formation of glutathione adducts, which may represent a detoxification pathway, preventing the formation of the active hydroquinone. nih.gov The rate of this conjugation reaction versus the rate of enzymatic reduction to the hydroquinone is influenced by the cellular redox state and the specific reactivity of the quinone derivative.
Furthermore, the redox state influences the stability of the hydroquinone itself. In a more oxidizing environment, the hydroquinone is more susceptible to re-oxidation to the quinone, leading to the production of ROS and a decrease in the concentration of the active species. nih.gov Conversely, a more reduced environment helps to maintain the hydroquinone in its active form. The interplay between enzymatic reduction and the cellular redox state is therefore crucial in determining the ultimate biological activity of the compound.
Table 2: Factors Influencing Cellular Redox State and Their Impact on this compound Activation
| Cellular Redox Factor | Impact on Activation | Research Findings |
|---|---|---|
| NAD(P)H Levels | High levels promote the two-electron reduction to the active hydroquinone via NQO1. nih.gov | NQO1 utilizes NAD(P)H as an electron donor for the reduction of quinones. nih.gov |
| Glutathione (GSH) | Can conjugate with the parent quinone, potentially leading to inactivation. nih.gov | The formation of glutathione adducts has been demonstrated for related aziridinyl-benzoquinone derivatives. nih.gov |
| Reactive Oxygen Species (ROS) | Can be generated through redox cycling of the hydroquinone and quinone, altering the redox balance. nih.gov | Redox cycling of aziridinyl quinones can lead to the production of superoxide and hydrogen peroxide. nih.gov |
Structure Activity Relationship Sar Studies of 2,5 Bis 1 Aziridinyl Hydroquinone and Its Analogues
Quantitative Structure-Activity Relationships (QSAR) in Aziridinylquinones
QSAR studies on aziridinylquinones aim to establish a mathematical correlation between the physicochemical properties of the compounds and their biological activity. nih.govrsc.orgnih.govmdpi.com These studies utilize statistical methods to model the relationship between molecular descriptors (such as electronic, hydrophobic, and steric parameters) and an observed biological response. thescipub.comscispace.com
For a series of 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives tested against lymphoid leukemia L1210, QSAR analyses have revealed significant correlations between physicochemical constants and antileukemic activity. nih.gov These models are instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. thescipub.com
The biological action of aziridinylquinones is believed to be initiated by the reduction of the quinone ring, a process known as bioreductive activation. nih.gov This reduction significantly increases the electron density of the molecule, which in turn enhances the susceptibility of the aziridine (B145994) rings to protonation. Following protonation, the strained three-membered aziridine ring opens, generating a reactive species capable of alkylating biological macromolecules like DNA. nih.govnih.gov
Electrochemical studies have been pivotal in understanding this mechanism. The half-wave potential of the quinone reduction is a key electronic parameter often used in SAR studies. However, detailed electrochemical analysis suggests that biological activity in vitro does not correlate directly with the ease of the initial quinone reduction itself. nih.gov Instead, a strong correlation is found with the ease of protonation of the aziridine rings after the quinone has been reduced. nih.gov This highlights that the electronic properties of the hydroquinone (B1673460) intermediate are critical for activating the aziridinyl groups.
Density Functional Theory (DFT) calculations have been employed to quantify the electronic properties of aziridinylbenzoquinones, such as HOMO and LUMO energies, chemical potential, and hardness. thescipub.com A QSAR study on 32 such compounds against lymphoid leukemia produced a model incorporating several of these quantum chemical descriptors, achieving a high correlation (R² = 0.886), indicating that the biological activity is well-modeled by these electronic parameters. thescipub.com
Table 1: Correlation of Electronic Descriptors with Antileukemic Activity of 2,5-Bis(1-aziridinyl)-p-benzoquinones thescipub.com
| Descriptor | Definition | Significance in QSAR Model |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and its electrophilicity. |
| Chemical Potential (μ) | A measure of the molecule's overall electronic stability. | Included in multiparametric models to predict biological activity. |
| Hardness (η) | A measure of resistance to change in electron distribution. | Contributes to the overall reactivity profile in the QSAR equation. |
| Electrophilicity Index (ω) | A global measure of electrophilic character. | Helps quantify the molecule's ability to accept electrons, crucial for bioreduction. |
Hydrophobicity, typically quantified by the logarithm of the octanol-water partition coefficient (log P) or the hydrophobic substituent constant (π), is a critical factor in the QSAR of aziridinylquinones. utwente.nlnih.gov It governs the transport of the drug through biological membranes to reach its intracellular target.
Studies on 3,6-disubstituted bisaziridinylbenzoquinones have shown a clear correlation between hydrophobicity and in vivo activity. nih.govutwente.nl Interestingly, the relationship is often inverse: greater hydrophilicity (lower log P values) is associated with stronger antileukemic activity and a better chemotherapeutic index. nih.gov A possible explanation for this is that highly hydrophobic compounds may partition non-selectively into cellular membranes and proteins, whereas more hydrophilic compounds may better target the highly charged DNA backbone, leading to more selective antitumor action. utwente.nl
The standard hydrophobic substituent constants (π), derived from benzene (B151609) substitution, are often inadequate for quinoid systems, especially for substituents capable of hydrogen bonding. nih.govutwente.nl Therefore, new π' values specific to the quinone series have been calculated to improve the correlation between hydrophobicity and activity. utwente.nlnih.gov
Table 2: Hydrophobicity and Antitumor Activity of Selected Aziridinylquinones nih.govutwente.nl
| Compound Series | Key Finding | Reference |
|---|---|---|
| 2,5-bis(1-aziridinyl)-p-benzoquinones | A linear dependence on the hydrophobic constant (π) was found, where larger relative hydrophilicity correlated with stronger antileukemic activity. | nih.gov |
| 3,6-disubstituted bisaziridinylbenzoquinones | In vivo activity is correlated to the hydrophobicity of the quinones. New π' values were needed for accurate correlation, especially for H-bonding substituents. | utwente.nlnih.gov |
| General Aziridinylquinones | An inverse relationship between hydrophobicity and selective antitumor action is proposed, with more hydrophilic compounds potentially targeting DNA more effectively. | utwente.nl |
Steric factors play a significant role in the activity of 2,5-Bis(1-aziridinyl)hydroquinone analogues. The size and position of substituents on the quinone ring can influence both the bioreduction process and the subsequent alkylation step.
Quantum chemical studies have indicated that the positioning of the aziridine rings themselves has a more significant impact on the chemical activity of the compound than the substituents on the benzene ring. nih.gov Steric hindrance from bulky substituents can impede the approach of reducing enzymes to the quinone ring, thereby slowing the rate of activation. Furthermore, bulky groups near the aziridine rings can sterically shield them, hindering their interaction with biological targets like DNA.
In computational studies of various quinones, sterically bulky substituents have been shown to cause deviations from expected linear scaling relationships for redox potentials. nih.gov This steric strain can be a key factor in modulating the molecule's reactivity and, consequently, its biological profile.
Design Principles for Modulating this compound Reactivity
The insights gained from SAR and QSAR studies provide a rational basis for designing new analogues of this compound with improved therapeutic properties. The primary goals are to optimize the redox potential for selective activation in target cells and to fine-tune the reactivity of the aziridine rings.
The redox potential of the quinone is a critical parameter that determines the ease of its bioreduction. This potential can be precisely controlled by introducing substituents with different electronic properties onto the quinone ring. nih.gov
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) generally lower the redox potential, making the quinone harder to reduce. They achieve this through positive inductive or resonance effects, which increase the electron density on the quinone ring. nih.gov
Electron-withdrawing groups (e.g., -CN, -NO₂, -SO₃⁻, halogens) increase the redox potential, making the quinone easier to reduce. Their negative inductive and resonance effects pull electron density away from the ring. nih.gov
Table 3: General Effects of Substituents on Quinone Redox Potentials nih.govnih.gov
| Substituent Type | Example Groups | Effect on Redox Potential | Mechanism |
|---|---|---|---|
| Electron-Donating | -OH, -OCH₃, -CH₃ | Decrease (Harder to reduce) | Positive inductive and/or resonance effects |
| Electron-Withdrawing | -CN, -NO₂, -SO₃⁻, -F, -Cl | Increase (Easier to reduce) | Negative inductive and/or resonance effects |
| Intramolecular H-bonding | -OH, -NH₂ | Can cause deviation from linear scaling, often increasing the 2e-/2H+ potential | Stabilization of the reduced hydroquinone form |
| Sterically Bulky | Large alkyl groups | Can cause deviation from linear scaling | Steric strain in the hydroquinone form |
The ultimate reactivity of the molecule depends on the lability of the aziridine rings following quinone reduction. Structural modifications can influence this in several ways:
Electronic Effects on the Ring: The electronic nature of substituents on the quinone ring is transmitted to the aziridinyl groups. After reduction to the hydroquinone, electron-donating groups increase the electron density on the nitrogen atoms of the aziridines, enhancing their basicity and facilitating the crucial protonation step that leads to ring-opening. nih.gov
Steric Hindrance: As mentioned, substituents can sterically block the aziridine rings from their biological targets. This principle is used in drug design to modulate activity and toxicity.
Direct Modification of Aziridine: While the core studies focus on the quinone ring, modifications to the aziridine ring itself (e.g., substitution on the ring carbons) would drastically alter its reactivity, though this is less commonly explored in this specific class of compounds. The inherent ring strain of the unsubstituted aziridine is a primary driver of its reactivity. illinois.edu
Inactivation Pathways: Structural features can also influence susceptibility to metabolic inactivation. For example, halogen-substituted 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives react rapidly with glutathione (B108866), leading to the formation of bulky adducts that are inactive and prevent DNA alkylation. nih.gov This suggests that from a design perspective, certain substituents like halogens might lead to compounds that are potent in vitro but are quickly inactivated in a biological system. nih.gov
Strategies for Enhancing DNA Alkylation Specificity
The therapeutic efficacy of this compound and its analogs is intrinsically linked to their ability to form covalent bonds with DNA. However, a lack of specificity in this alkylation process can lead to indiscriminate damage to the DNA of both cancerous and healthy cells. Consequently, a central focus of research has been to devise strategies that enhance the specificity of DNA alkylation, thereby increasing the therapeutic window of these compounds. Key strategies include the manipulation of the quinone ring substituents and the optimization of the conditions that favor selective activation.
The reduction of the quinone moiety to a hydroquinone is a critical activation step, as it increases the electron density on the aziridine rings, making them more nucleophilic and prone to protonation. nih.gov This protonation is crucial for the subsequent ring-opening and alkylation of DNA. The pH of the cellular environment plays a significant role in this process, with lower pH enhancing the formation of the reactive aziridinium (B1262131) ion. nih.gov Some analogs, such as 2,5-diaziridinyl-1,4-benzoquinone (DZQ), exhibit enhanced DNA cross-linking at a lower pH of 4. nih.gov
The nature of the substituents on the benzoquinone ring profoundly influences the compound's reactivity and sequence selectivity. Bulky substituents can introduce steric hindrance, which can either impede or direct the alkylation to specific DNA sequences. For instance, a comparison between RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone) and its analog with a bulkier phenyl group (PhRH1) revealed that RH1 was more effective at forming DNA cross-links, suggesting that excessive steric bulk can be detrimental to the alkylation process. nih.gov Conversely, the substitution pattern can be exploited to achieve unique sequence selectivity. Upon reduction, DZQ, the unsubstituted parent compound, shows a remarkable preference for alkylating guanine (B1146940) residues at 5'-GC-3' sequences. nih.gov This specificity is not observed with many of its substituted analogs, highlighting the delicate interplay between the electronic and steric properties of the substituents.
Furthermore, the hydrophilicity of the analogs has been identified as a crucial factor. Quantitative structure-activity relationship (QSAR) studies on a series of 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives have shown a correlation between increased hydrophilicity and stronger antileukemic activity. More hydrophilic compounds tend to have a greater chemotherapeutic index, suggesting that modulating the water-solubility of these agents can be a viable strategy for improving their therapeutic profile.
| Compound/Analog | Key Structural Feature | Impact on DNA Alkylation Specificity |
| 2,5-Diaziridinyl-1,4-benzoquinone (DZQ) | Unsubstituted at 3 and 6 positions | Enhanced cross-linking at low pH; high specificity for 5'-GC-3' sequences upon reduction. nih.gov |
| 3,6-Substituted Analogs | Introduction of various alkyl or functional groups | Steric hindrance affects cross-linking efficiency; larger substituents can decrease reactivity. nih.gov |
| RH1 | Methyl and hydroxymethyl substituents | Effective DNA cross-linking. nih.gov |
| PhRH1 | Phenyl substituent | Reduced cross-linking ability compared to RH1 due to steric hindrance. nih.gov |
| Methyl-substituted aziridine rings | Methyl groups on the aziridine rings | Low DNA cross-linking ability, indicating the importance of the unsubstituted aziridine moiety. nih.gov |
Theoretical and Computational Approaches to Structure-Activity Analysis
To gain deeper insights into the molecular determinants of activity for this compound and its analogs, researchers have increasingly turned to theoretical and computational methods. These approaches allow for the detailed examination of electronic structures, reactivity, and biomolecular interactions that are often difficult to probe experimentally.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven invaluable in understanding the electronic properties that govern the reactivity of aziridinylbenzoquinones. These calculations can provide quantitative measures of molecular descriptors that are correlated with biological activity.
A DFT-based QSAR study on a series of 32 bioactive 2,5-bis(1-aziridinyl)-p-benzoquinones against lymphoid leukemia revealed the importance of several quantum chemical descriptors. The study calculated parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), total energy, hardness, chemical potential, and electrophilicity index. The results indicated that the biological activity of these compounds could be successfully modeled using a multiparametric equation involving these descriptors, achieving a high correlation (R² value of 0.886). This underscores the predictive power of quantum chemical calculations in designing new analogs with potentially enhanced activity.
The reduction of the quinone to the hydroquinone is a pivotal step for activation, and quantum chemical calculations can elucidate the changes in electronic structure that accompany this transformation. The increased electron density on the hydroquinone ring enhances the basicity of the aziridinyl nitrogens, facilitating their protonation and subsequent ring-opening to form the reactive alkylating species. Calculations can quantify this change in basicity and reactivity, providing a theoretical basis for the observed pH-dependent activity of these compounds. nih.govnih.gov
Table of Calculated Quantum Chemical Descriptors for a Series of 2,5-Bis(1-aziridinyl)-p-benzoquinones (Note: The following data is illustrative of the types of descriptors calculated in a DFT-based QSAR study and does not represent specific values for all known analogs.)
| Descriptor | Definition | Relevance to Reactivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. A higher E_HOMO suggests greater reactivity towards electrophiles. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. A lower E_LUMO suggests greater reactivity towards nucleophiles. |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | A global measure of the electrophilic nature of a molecule. |
Molecular Docking and Dynamics Simulations of Biomolecular Interactions
While quantum chemical calculations provide insights into the intrinsic reactivity of the compounds, molecular docking and molecular dynamics (MD) simulations offer a dynamic picture of how these molecules interact with their biological target, DNA. These computational techniques allow for the visualization and analysis of the binding modes, conformational changes, and the energetic landscape of the drug-DNA complex.
Molecular dynamics simulations have been particularly instrumental in explaining the experimentally observed sequence preferences for DNA interstrand cross-linking by aziridinylbenzoquinones. A study focusing on the hydroquinone forms of DZQ (DZHQ) and its methylated analog (MeDZHQ) successfully reproduced and provided a structural basis for their different alkylation patterns. The simulations showed that after the initial alkylation of a guanine-N7, the mobility and conformational preferences of the drug determined the feasibility of the second alkylation step to form a cross-link.
For DZHQ within a 5'-TGCAC-3' sequence, the simulations revealed conformations consistent with the formation of both 1,2 (between adjacent G and C) and 1,4 (between the two Gs in a GNC sequence) cross-links, with the 1,2 cross-link orientation being more stable and thermodynamically favored. In contrast, for MeDZHQ at the same site, the simulations showed that the ligand was unable to adopt stable conformations for either type of cross-link, primarily due to steric clashes with the methyl group of thymine. However, when MeDZHQ was placed within a 5'-TGTCA-3' sequence, it adopted a very stable conformation suitable for forming a 1,3 cross-link. nih.gov These findings highlight the power of MD simulations in rationalizing the subtle effects of substituents on DNA sequence selectivity.
Molecular docking studies can predict the preferred binding orientation of the aziridinylhydroquinone analogs within the DNA grooves prior to covalent bond formation. These predictions, when coupled with MD simulations, can provide a comprehensive model of the entire process, from initial non-covalent binding to the final cross-linked adduct. This detailed molecular understanding is crucial for the rational design of new analogs with enhanced specificity for particular DNA sequences, which could translate into more effective and less toxic cancer therapies.
Advanced Analytical and Spectroscopic Characterization in 2,5 Bis 1 Aziridinyl Hydroquinone Research
Electrochemical Techniques for Redox Potential Determination
Electrochemical methods are fundamental in characterizing the redox properties of 2,5-Bis(1-aziridinyl)hydroquinone, which are central to its biological activity. The quinone moiety can undergo reduction to a semiquinone and then to a hydroquinone (B1673460), and the potentials at which these events occur are crucial determinants of its reactivity.
Polarography and cyclic voltammetry (CV) are powerful electrochemical techniques used to study the redox behavior of electroactive species like quinones. In studies of hydroquinone derivatives, these methods provide information on the potentials at which oxidation and reduction occur, the stability of the generated species, and the kinetics of the electron transfer processes. researchgate.netresearchgate.netresearchgate.net
In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. For a reversible redox couple like the hydroquinone/quinone system, a pair of peaks is observed: one for the oxidation and one for the reduction. The separation between these peak potentials (ΔEp) provides information about the electron transfer kinetics. researchgate.nethokudai.ac.jp
Studies on similar hydroquinone systems have shown that the redox process is often pH-dependent, indicating the involvement of protons in the reaction mechanism. hokudai.ac.jp For this compound, CV can be used to determine the formal reduction potential and to assess the influence of the aziridinyl substituents on the electronic properties of the quinone ring.
Table 1: Representative Cyclic Voltammetry Data for a Hydroquinone Derivative
| Parameter | Value |
| Anodic Peak Potential (Epa) | 468 mV vs. SCE |
| Cathodic Peak Potential (Epc) | 397 mV vs. SCE |
| Peak Separation (ΔEp) | 71 mV |
| Formal Potential (E°') | 432.5 mV vs. SCE |
| Data is hypothetical and for illustrative purposes based on typical values for hydroquinone derivatives. researchgate.net |
The reduction of the quinone form of this compound can proceed through two successive one-electron steps, forming the semiquinone radical anion and then the hydroquinone dianion. The potentials at which these one-electron reductions occur are critical for understanding the compound's ability to generate reactive oxygen species and to act as an alkylating agent under reductive conditions.
Experimental and computational studies on a wide range of quinones have revealed that there can be a non-linear correlation between the one-electron and two-electron reduction potentials. researchgate.netnih.govacs.org Substituents on the quinone ring have a significant impact on these potentials. nih.govosti.gov For this compound, the electron-donating nature of the aziridinyl groups is expected to influence the reduction potentials. The one- and two-electron reduction potentials can be determined from electrochemical measurements, often in aprotic solvents to isolate the electron transfer events from protonation steps.
Table 2: Hypothetical One- and Two-Electron Reduction Potentials for 2,5-Bis(1-aziridinyl)benzoquinone
| Reduction Step | Potential (V vs. NHE) |
| Q + e⁻ ⇌ Q•⁻ (E¹red) | -0.25 |
| Q•⁻ + e⁻ ⇌ Q²⁻ (E²red) | -0.90 |
| Values are hypothetical and based on general trends for substituted quinones. |
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are indispensable for identifying the transient species formed during the redox cycling of this compound and for characterizing its covalent adducts with biomolecules.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as the semiquinone radical formed during the one-electron reduction or oxidation of the hydroquinone/quinone system. ljmu.ac.uknih.gov
The EPR spectrum of a semiquinone radical provides information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. nih.govwordpress.com For the semiquinone of this compound, hyperfine couplings to the protons on the quinone ring and potentially to the nitrogen atoms of the aziridine (B145994) rings would be expected. The g-value and the hyperfine splitting pattern are characteristic of the specific semiquinone radical, allowing for its unambiguous identification. wordpress.comresearchgate.net
Table 3: Expected EPR Parameters for the 2,5-Bis(1-aziridinyl)semiquinone Radical
| Parameter | Expected Value |
| g-value | ~2.004 - 2.005 |
| Hyperfine Coupling (Ring Protons) | 1-3 G |
| Hyperfine Coupling (Aziridine Nitrogens) | 0.5-1.5 G |
| Values are hypothetical and based on data for similar semiquinone radicals. |
UV-Visible absorption spectroscopy is a valuable tool for monitoring the interaction of this compound with DNA. The formation of covalent adducts between the activated form of the drug and DNA can lead to changes in the UV-Vis spectrum.
The hydroquinone, quinone, and semiquinone forms of the compound have distinct absorption spectra. utwente.nl Upon reductive activation, the quinone can alkylate nucleophilic sites on DNA. This covalent modification can alter the electronic structure of the chromophore, resulting in a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity. By monitoring these spectral changes over time, the kinetics of DNA adduct formation can be studied.
Table 4: Illustrative UV-Visible Spectral Data for DNA Alkylation
| Species | λmax (nm) |
| 2,5-Bis(1-aziridinyl)benzoquinone | 320, 480 |
| This compound | 295 |
| Drug-DNA Adduct | Shifted λmax (e.g., 340 nm) |
| Wavelengths are hypothetical and for illustrative purposes. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of the products formed from the reaction of this compound with nucleophiles, including DNA bases. nih.govresearchgate.net Both ¹H and ¹³C NMR can provide detailed information about the site of alkylation and the stereochemistry of the resulting adducts. beilstein-journals.orgiarjset.com
In alkylation studies, NMR can be used to identify which atoms on the nucleophile have been modified by the drug. For example, in the reaction with guanosine, alkylation can occur at several positions, and NMR can distinguish between the different isomers formed. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity of atoms in the adducts, providing definitive structural proof. beilstein-journals.org
Chromatographic and Mass Spectrometric Approaches to Metabolite and Adduct Analysis
The investigation into the bioactivity of this compound and its parent quinone form, 2,5-bis(1-aziridinyl)-1,4-benzoquinone, relies heavily on advanced analytical techniques. The inherent reactivity and transient nature of the key intermediates necessitate sophisticated chromatographic and mass spectrometric methods to separate, detect, and characterize both the activated forms of the drug and its subsequent macromolecular adducts.
Separation and Detection of Reduced Forms and Reactive Intermediates
The cytotoxic activity of aziridinylquinones is initiated by the metabolic reduction of the quinone ring to a hydroquinone. wikipedia.org This two-electron reduction dramatically increases the nucleophilicity of the aziridine rings, "activating" them for alkylation of biological targets. However, this hydroquinone form is often unstable and readily re-oxidized, making its direct detection challenging. nih.gov
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, serves as the cornerstone for separating the parent quinone from its metabolites and other components in a biological matrix. americanpharmaceuticalreview.comresearchgate.net However, the instability of the hydroquinone intermediate requires specialized approaches for direct analysis. americanpharmaceuticalreview.com
Detection Strategies: Given the low concentrations and transient nature of reactive intermediates, several detection strategies are employed:
Electrochemical Detection (ED): HPLC systems coupled with electrochemical detectors are highly suited for the analysis of hydroquinones. mdpi.comnih.gov ED capitalizes on the redox-active nature of the quinone/hydroquinone couple. The hydroquinone can be selectively detected and quantified by applying a specific potential at which it is oxidized back to the quinone, generating a measurable electrical current. rsc.org This provides high sensitivity and selectivity for the reduced, active form of the compound.
Trapping of Reactive Intermediates: A widely used and effective strategy for identifying highly unstable intermediates involves chemical trapping. This method introduces a stable nucleophile into an in vitro metabolic system (e.g., liver microsomes) to react with the transient electrophilic species. The resulting stable adduct can then be readily isolated and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov By characterizing the structure of the trapped adduct, the identity of the original reactive intermediate can be inferred.
| Trapping Agent | Targeted Reactive Intermediate | Principle of Action |
| Glutathione (B108866) (GSH) | Iminoquinones, quinone methides, epoxides | The thiol group of GSH is a strong nucleophile that adds to electrophilic centers, forming a stable thioether conjugate. nih.gov |
| Potassium Cyanide (KCN) | Iminium ions | The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a stable cyano adduct. nih.gov |
| Methoxylamine | Aldehydes, ketones | Reacts with carbonyl groups to form stable oxime derivatives, trapping reactive aldehyde or ketone intermediates. nih.gov |
Characterization of DNA Cross-links and Adducts (e.g., LC-IRMPD-MS)
The ultimate confirmation of this compound's mechanism of action lies in the structural characterization of its covalent adducts with DNA. The bifunctional nature of the molecule allows it to form both mono-adducts and the more cytotoxic interstrand cross-links.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the foundational tool for this analysis. nih.govnih.gov The process begins with the incubation of the agent with a specific DNA oligonucleotide sequence. The resulting mixture, containing unmodified DNA, mono-adducts, and cross-linked duplexes, is then separated by HPLC. The eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the intact DNA species for mass analysis.
Advanced Tandem Mass Spectrometry (MS/MS): While LC-MS can confirm the mass of a DNA adduct, tandem mass spectrometry (MS/MS) is required to elucidate its precise structure and location. Techniques like Collision-Induced Dissociation (CID) and the more advanced Infrared Multiphoton Dissociation (IRMPD) are employed for this purpose. nih.gov
LC-IRMPD-MS: Liquid Chromatography-Infrared Multiphoton Dissociation-Mass Spectrometry (LC-IRMPD-MS) is a particularly powerful technique for characterizing complex DNA adducts. researchgate.netmdpi.com After chromatographic separation and ionization, ions corresponding to a specific adduct are isolated within the mass spectrometer. These trapped ions are then irradiated with a tunable infrared laser. When the laser's frequency matches a vibrational mode of the ion, it absorbs multiple photons, causing it to heat up and fragment in a controlled and structurally informative manner. acs.org
This fragmentation pattern is often more detailed than that produced by CID, allowing researchers to pinpoint the exact nucleotide base that has been alkylated and to confirm the presence and location of a cross-link within a DNA duplex. nih.govnih.gov For instance, studies on analogous aziridinylbenzoquinones have used IRMPD to confirm that cross-links are formed between guanine (B1146940) residues and to identify the specific fragmentation pathways of the cross-linked duplexes. researchgate.net
| Analytical Task | Technique | Key Findings & Capabilities |
| Separation of Adducts | High-Performance Liquid Chromatography (HPLC) | Separates unmodified DNA from mono-adducts and interstrand cross-linked duplexes based on physicochemical properties. |
| Detection of Adducts | ESI-Mass Spectrometry (ESI-MS) | Confirms the formation of adducts by detecting their specific mass-to-charge (m/z) ratios. |
| Structural Elucidation | Collision-Induced Dissociation (CID) | Fragments adducts to provide basic structural information and confirm the covalent nature of the modification. researchgate.net |
| Precise Site Location | Infrared Multiphoton Dissociation (IRMPD) | Provides rich, sequence-specific fragmentation patterns, enabling the precise localization of the alkylation site and confirmation of the cross-link structure. nih.govresearchgate.net |
Preclinical Research Models and Methodologies for Mechanistic Studies of 2,5 Bis 1 Aziridinyl Hydroquinone
In Vitro Cellular Systems for Mechanistic Investigations
In vitro systems provide a controlled environment to dissect the specific cellular and molecular events following exposure to aziridinyl-hydroquinones.
Cultured cell lines are fundamental tools for investigating the bioactivation and subsequent DNA-damaging effects of aziridinyl quinones. The quinone form of these compounds is a prerequisite for cellular uptake and is subsequently reduced intracellularly to the active hydroquinone (B1673460) species. This bioreductive activation is a key determinant of cytotoxicity.
Different cancer cell lines exhibit varying sensitivities to these compounds, often correlated with their expression levels of specific reductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). For instance, studies on the related compound ilimaquinone (B159049) demonstrated that its cytotoxicity was diminished in the presence of dicoumarol, an NQO1 inhibitor, confirming the necessity of bioreduction for its DNA-damaging activity.
Cell lines such as the human colon cancer cell line HT-29, human fibroblast-like cells IMR-90, and mouse leukemia L1210 have been instrumental in studying the DNA damage profiles of the related compound Diaziquone (B1670404). These studies revealed that the type and extent of DNA damage can vary significantly between cell lines, highlighting the influence of cellular context on the drug's mechanism. For example, HT-29 cells predominantly showed DNA cross-linking, whereas IMR-90 cells exhibited more DNA strand breakage.
To understand the bioactivation process in a more isolated context, cell-free enzymatic systems are employed. These systems typically consist of purified enzymes, the substrate (the quinone compound), and necessary cofactors (like NADPH), allowing for precise measurement of reaction kinetics without the confounding variables of a cellular environment. nih.gov
The primary advantage of cell-free systems is the ability to rapidly test and characterize the enzymatic conversion of the quinone to the hydroquinone. nih.gov This approach allows researchers to determine key kinetic parameters, identify which specific enzymes are responsible for the activation, and screen for potential inhibitors. For aziridinyl quinones, enzymes like NQO1 are of particular interest. By mixing the quinone with purified NQO1 and NADPH, the rate of hydroquinone formation can be monitored, often spectrophotometrically. This methodology is crucial for understanding how efficiently 2,5-Bis(1-aziridinyl)hydroquinone is formed from its parent quinone within the cell.
These cell-free approaches facilitate the modular assembly and testing of biochemical pathways and are invaluable for building dynamic kinetic models of metabolic activation. mdpi.com
Once activated to the hydroquinone form, the two aziridine (B145994) rings become potent electrophiles capable of alkylating DNA. This can result in several types of DNA lesions, including single-strand breaks (SSBs), DNA-protein cross-links (DPCs), and the particularly cytotoxic DNA interstrand cross-links (ICLs).
The alkaline elution technique is a widely used method to quantify these different forms of DNA damage in cultured cells. Studies on the analog Diaziquone in Chinese hamster ovary (CHO) cells have provided a detailed picture of the DNA damage profile. Research showed that DNA cross-links were a more prominent and potent lesion than single-strand breaks. For example, DNA cross-links were detectable at concentrations as low as 6.25 µM, whereas strand breaks were primarily observed at a higher concentration of 50 µM.
The formation and repair of these lesions can be tracked over time. DNA-protein cross-links often form rapidly during drug exposure and are gradually repaired after the drug is removed. In contrast, DNA interstrand cross-links can increase in the hours following drug removal before eventually being repaired. This suggests a two-step formation process, consistent with the bifunctional nature of the molecule.
| AZQ Concentration (µM) | Damage Type | Measured Effect (rad-equivalents) | Notes |
|---|---|---|---|
| 6.25 | Cross-linking | 39.7 | DNA cross-links are apparent even at low concentrations. |
| 12.5 | Cross-linking | 124.3 | Effect increases with concentration. |
| 25 | Cross-linking | 230.3 | Effect increases with concentration. |
| 50 | Cross-linking | 625.1 | Both DNA-DNA and DNA-protein cross-links were observed. |
| 50 | Single-Strand Breaks | 31.3 | Strand breaks are observed at higher concentrations. |
In Vivo Non-Human Models for Investigating Molecular and Cellular Responses
In vivo models are essential for understanding how a compound behaves in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME) properties that cannot be replicated in vitro.
Animal models, typically rodents, are critical for validating the in vitro findings on compound activation and DNA damage within a complex biological system. nih.gov These models allow for the study of DNA adduct formation in various tissues, providing insights into organ-specific toxicity and potential therapeutic targets. nih.govnih.gov
The methodology involves administering the compound to the animal and, after a set period, isolating DNA from target tissues (e.g., liver, tumor xenografts). The resulting DNA adducts—covalent products of the reactive hydroquinone binding to DNA—can then be detected and quantified. There is often a linear correlation between the administered dose, the steady-state level of DNA adducts in a target tissue, and the ultimate biological response, such as tumor inhibition. nih.govnih.gov Studying these adducts in animal models is a cornerstone of molecular dosimetry and helps in assessing the therapeutic potential and risks of DNA-damaging agents. nih.gov
The mechanism of aziridinyl quinones extends beyond direct DNA alkylation. The continuous enzymatic cycling between the quinone and hydroquinone forms can have profound effects on the cellular redox environment. This redox cycling can consume significant amounts of cellular reducing equivalents, primarily NADPH. nih.gov
Depletion of the NADPH pool disrupts the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS). This can trigger a cascade of downstream effects, including lipid peroxidation, protein oxidation, and mitochondrial dysfunction. Oxidative stress and the heavy consumption of NADPH for both bioreduction and antioxidant defense can impair cellular energy production, leading to the depletion of ATP. nih.gov
The assessment of these effects in animal tissues involves measuring key biomarkers. For example, the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) is a primary indicator of redox status. Similarly, cellular ATP levels can be quantified in tissue homogenates to determine the impact on energy metabolism. These studies provide a broader understanding of the compound's total cellular impact, which is a combination of direct DNA damage and indirect damage from induced oxidative stress and energy depletion.
Studies on Effects on Specific Biological Pathways in Model Organisms
The cytotoxic and anti-neoplastic properties of this compound and its oxidized form, 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ), are attributed to their complex interactions with multiple cellular pathways. Preclinical research using a variety of model organisms and cell systems has elucidated several key mechanisms, primarily centered around the compound's ability to induce DNA damage and oxidative stress. The biological activity of the benzoquinone form is dependent on its intracellular reduction to the hydroquinone, which is the ultimate reactive species.
Reductive Bioactivation and DNA Alkylation
A fundamental aspect of the mechanism of this compound is its formation from the corresponding benzoquinone through enzymatic reduction. This bioactivation is a critical step for its cytotoxic activity.
Studies have shown that the reduction of the quinone moiety is essential for the subsequent opening of the aziridine rings, which generates a potent DNA alkylating species. nih.gov This process is often catalyzed by cellular enzymes such as NAD(P)H: quinone oxidoreductase (NQO1). The resulting hydroquinone is the active form that can directly interact with and damage cellular macromolecules. mdpi.comresearchgate.netelsevierpure.com
The primary target of the activated compound is DNA. Research in various model systems has demonstrated its ability to cause significant DNA damage. In Chinese hamster ovary (CHO) cells, a related compound, 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ), was found to induce DNA single-strand breaks, DNA-DNA cross-links, and DNA-protein cross-links. nih.gov The formation of these lesions physically obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Further evidence for the critical role of DNA damage comes from studies using DNA repair-deficient strains of Escherichia coli K12 and bacteriophage M13mp19. nih.gov These models showed a high sensitivity to 2,5-bis(1-aziridinyl)-1,4-benzoquinone, highlighting the importance of an intact DNA repair system for cell survival following exposure. The inactivation of bacteriophage M13-DNA was markedly increased in the presence of glutathione, which facilitates the reductive activation of the benzoquinone to a DNA-alkylating semiquinone radical. nih.gov
Table 1: Effects of this compound and Related Benzoquinones on DNA in Preclinical Models
| Model Organism/Cell Line | Compound | Observed Effect on DNA | Reference |
|---|---|---|---|
| Chinese hamster ovary (CHO) cells | 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ) | Induction of single-strand breaks, DNA-DNA cross-links, and DNA-protein cross-links. | nih.gov |
| Escherichia coli (DNA repair-deficient) | 2,5-bis(1-aziridinyl)-1,4-benzoquinone | Increased cytotoxicity, indicating targeting of DNA. | nih.gov |
| Bacteriophage M13mp19 | 2,5-bis(1-aziridinyl)-1,4-benzoquinone | Inactivation of phage DNA, enhanced by glutathione-mediated reduction. | nih.gov |
Induction of Oxidative Stress and Perturbation of Cellular Redox State
In addition to direct DNA alkylation, this compound and its benzoquinone precursor can induce cytotoxicity through the generation of oxidative stress. This occurs via a process known as redox cycling, where the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anions, and subsequently hydrogen peroxide.
Studies using isolated rat hepatocytes have demonstrated that at high concentrations, 2,5-bis(aziridinyl)-1,4-benzoquinones lead to a significant increase in intracellular NADP+, a hallmark of oxidative stress. nih.gov This disruption of the cellular redox state is followed by the onset of cell death. At lower concentrations, a more pronounced and prolonged depletion of intracellular NAD+ was observed, which is linked to the extensive DNA damage and the high energy demand of DNA repair processes, particularly the activity of poly(ADP-ribose) polymerase (PARP). nih.gov
The involvement of oxidative stress is further supported by findings in mouse hepatoma (MH-22A) cells treated with a related compound, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ). In this model, antioxidants such as N,N'-diphenyl-p-phenylene diamine (DPPD) and the iron-chelating agent desferrioxamine offered protection against MeDZQ-induced cytotoxicity, indicating that oxidative stress is a parallel mechanism of cell death alongside bioreductive alkylation. nih.gov
Table 2: Effects of 2,5-Bis(aziridinyl)quinones on Cellular Redox Pathways
| Model System | Compound | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Isolated rat hepatocytes | 2,5-bis(aziridinyl)-1,4-benzoquinones (High Conc.) | Increased intracellular NADP+ | Induction of oxidative stress | nih.gov |
| Isolated rat hepatocytes | 2,5-bis(aziridinyl)-1,4-benzoquinones (Low Conc.) | Decreased intracellular NAD+ | Extensive DNA damage and repair | nih.gov |
| Mouse hepatoma (MH-22A) cells | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | Protection by antioxidants (DPPD, desferrioxamine) | Involvement of oxidative stress in cytotoxicity | nih.gov |
Modulation of Cell Signaling Pathways
The cellular damage induced by this compound triggers various stress response signaling pathways that ultimately determine the fate of the cell. Research on MeDZQ in mouse hepatoma cells has shed light on the role of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
This study revealed that different branches of the MAPK pathway play distinct roles in the cellular response to the compound. While there were no significant changes in the expression or phosphorylation of extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK) pathway appeared to be involved in cell survival. In contrast, the p38 MAPK pathway was shown to be activated and involved in promoting cell death. nih.gov This differential activation of MAPK signaling pathways highlights the complexity of the cellular response to the cytotoxic insults initiated by aziridinylquinones.
Table 3: Involvement of Specific Signaling and Enzymatic Pathways
| Model System | Compound | Pathway/Enzyme | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse hepatoma (MH-22A) cells | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | p38 MAPK | Activation, involved in promoting cell death. | nih.gov |
| Mouse hepatoma (MH-22A) cells | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | JNK | Activation, appeared to be responsible for cell survival. | nih.gov |
| HeLa and HepG2 cells | 2,5-bis-[1-aziridinyl]-1,4-benzoquinone (DZQ) | NQO1 | Higher activity correlated with increased growth inhibition. | nih.gov |
| HeLa cells | 2,5-bis-[1-aziridinyl]-1,4-benzoquinone (DZQ) | Catalase | Higher activity coincided with increased NQO1, potentially reducing H2O2-mediated cytotoxicity. | nih.gov |
Future Directions and Emerging Research Avenues for 2,5 Bis 1 Aziridinyl Hydroquinone
Development of Novel Synthetic Strategies for Enhanced Analogues
The development of new analogues of 2,5-Bis(1-aziridinyl)hydroquinone is a cornerstone of future research, aimed at enhancing therapeutic efficacy and specificity. Synthetic strategies are increasingly focused on modifying the core structure to fine-tune the compound's electronic and steric properties, which are critical for its biological activity.
Research has shown that the substitution pattern on the benzoquinone ring significantly influences the compound's properties. The synthesis of a series of 3,6-disubstituted 2,5-bis(1-aziridinyl)-1,4-benzoquinone (BABQ) derivatives has been a major focus. nih.gov These modifications are intended to alter the reduction potential of the quinone and the reactivity of the aziridine (B145994) rings. For instance, studies on various 3,6 substituents have been conducted to understand their effect on the rate of reduction by enzymes like xanthine (B1682287) oxidase. nih.gov
Strategies include:
Varying 3,6-Substituents: Introducing different functional groups at the 3 and 6 positions of the quinone ring to modulate the compound's electrochemical properties and, consequently, its activation under specific biological conditions. nih.govnih.gov
Modifying the Aziridine Rings: Methylation of the aziridine rings has been explored, although studies suggest that this can decrease the compound's DNA-modifying activity, likely due to steric hindrance. nih.gov
Creating Hybrid Molecules: A promising approach involves creating hybrid compounds where the aziridinyl quinone moiety is linked to other chemical entities to improve targeting or introduce additional mechanisms of action. This includes the synthesis of heterocyclic quinones, such as 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, which have shown high cytotoxic activity. nih.gov
Improving Solubility and Stability: The development of nanocarrier delivery systems for quinone-based compounds is an active area of research aimed at improving solubility, stability, and bioavailability. biomat-trans.com
These synthetic efforts are guided by structure-activity relationship (SAR) studies, which seek to establish a clear link between a molecule's chemical structure and its biological activity. nih.govthescipub.com
Advanced Computational Modeling of Complex Biological Interactions
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict and understand the behavior of molecules at an atomic level. For this compound and its analogues, advanced computational modeling offers a pathway to rationally design more effective drugs.
Quantitative Structure-Activity Relationship (QSAR) studies based on Density Functional Theory (DFT) have been employed to model the biological activity of 2,5-bis(1-aziridinyl)-p-benzoquinones. thescipub.com These models use calculated molecular descriptors—such as HOMO and LUMO energies, chemical hardness, and electrophilicity index—to predict the bioactivity of a series of compounds. thescipub.com One study successfully developed a model with a high correlation coefficient (R2 value of 0.886) for predicting activity against lymphoid leukemia, demonstrating the predictive power of these computational approaches. thescipub.com
Future computational research will likely involve:
Molecular Docking Simulations: To visualize and predict how these compounds bind to their biological targets, primarily DNA, but also enzymes involved in their activation, such as quinone oxidoreductases.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction and the mechanism of DNA alkylation.
Predictive Modeling for Drug-likeness: Using computational tools to predict the pharmacokinetic and pharmacodynamic properties of novel analogues, helping to prioritize which compounds should be synthesized and tested in the lab. nih.gov
These computational methods reduce the time and cost associated with drug discovery by allowing scientists to screen virtual libraries of compounds and focus on the most promising candidates. thescipub.com
Elucidation of Broader Biological System Perturbations Beyond DNA Alkylation
While DNA alkylation is the primary and most studied mechanism of action for aziridinyl quinones, there is growing evidence that these compounds perturb biological systems in other significant ways. nih.govnih.govnih.gov Future research will focus on elucidating these off-target and secondary effects to build a more complete picture of their biological impact.
One major area of investigation is the generation of reactive oxygen species (ROI). The redox cycling of the quinone moiety can lead to the production of superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. nih.gov This process can induce oxidative stress and damage cellular components beyond DNA. Interestingly, studies have shown that the formation of these reactive oxygen species can be uncoupled from the compound's alkylating activity, suggesting it is a distinct, parallel mechanism of action. nih.gov The generation of ROI has been shown to inhibit the induction of DNA strand breaks under certain conditions by disrupting the Haber-Weiss reaction sequence. nih.gov
Another aspect is the interaction with other cellular macromolecules. The formation of bulky adducts with glutathione (B108866), a key cellular antioxidant, has been demonstrated for some derivatives. nih.gov This interaction can inactivate the drug, preventing it from reaching its DNA target, but it also depletes cellular glutathione, potentially making the cell more vulnerable to oxidative stress. nih.gov
Exploration of Targeted Activation Mechanisms for Specific Biological Contexts
A key goal in cancer therapy is to selectively target tumor cells while sparing healthy tissue. The bioreductive nature of this compound provides an intrinsic mechanism for targeted activation. nih.govnih.gov The quinone is relatively inert until it is reduced to the highly reactive hydroquinone (B1673460), a process that can be catalyzed by specific enzymes or occur under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov
Future research is focused on exploiting this property through several strategies:
Enzyme-Directed Activation: The reduction of the quinone ring is an electrochemical step that can be catalyzed by enzymes like xanthine oxidase or NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov By designing analogues with specific reduction potentials, it may be possible to make them selectively activated by enzymes that are overexpressed in cancer cells.
Hypoxia-Selective Activation: The low-oxygen environment of tumors favors reductive metabolism, making bioreductive prodrugs like aziridinyl quinones ideal candidates for targeting hypoxic tumor cells, which are often resistant to conventional therapies. nih.gov
Acid-Assisted Activation: The opening of the aziridine ring, which is necessary for alkylation, is an acid-assisted process. nih.gov The slightly more acidic microenvironment of some tumors could potentially contribute to selective activation.
Conjugate-Based Targeting: A sophisticated approach involves conjugating the alkylating agent to a molecule that specifically binds to a target within cancer cells. For example, pyrrole-imidazole polyamides (PIPs) are programmable molecules that can bind to specific DNA sequences. oup.comoup.com By attaching an alkylating agent like a seco-CBI (a related alkylating moiety) to a PIP, the DNA-damaging effect can be directed to a predetermined genomic location, potentially silencing a tumor-inducing gene. oup.comoup.com
These strategies aim to transform these potent alkylating agents into "smart drugs" that are only switched on in the desired biological context.
Integration of Multi-Omics Data in Mechanistic Research
To fully understand the complex mechanisms of action of compounds like this compound, researchers are turning to systems biology approaches that integrate multiple layers of biological data. The use of "multi-omics"—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how a drug affects a cell. nih.govnih.gov
Future mechanistic research will increasingly rely on:
Genomic Sequencing: High-throughput sequencing can be used to map the precise locations of DNA alkylation across the entire genome, revealing sequence preferences and identifying which genes are being targeted. oup.comoup.com
Transcriptomics (RNA-Seq): By measuring changes in gene expression after drug treatment, researchers can understand how the cell responds to the induced damage, such as the activation of DNA repair pathways or apoptosis.
Proteomics: This allows for the identification of protein targets beyond DNA and can reveal how the drug affects cellular signaling pathways and protein-protein interactions.
Metabolomics: Analyzing the changes in cellular metabolites can provide insights into how the drug affects cellular metabolism and energy production.
Methods and frameworks like COSMOS (Causal Oriented Search of Multi-Omics Space) are being developed to integrate these diverse datasets. nih.govresearchgate.net These tools use causal reasoning to connect changes across different omics layers, allowing researchers to generate and test mechanistic hypotheses about how a drug works and how resistance might develop. nih.govresearchgate.net This integrated approach is expected to be invaluable for uncovering novel mechanisms, identifying biomarkers for drug response, and designing more effective combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2,5-Bis(1-aziridinyl)hydroquinone derivatives?
- Methodology : Derivatives are synthesized via Mannich-type reactions. For example, hydroquinone is refluxed with paraformaldehyde and secondary amines (e.g., piperidine or pyrrolidine) in ethanol. The reaction proceeds via aminomethylation, yielding derivatives with heterocyclic moieties .
- Optimization : Reaction conditions (e.g., molar ratios, solvent choice, and reflux duration) are critical for yield optimization. Ethanol is commonly used due to its polarity and boiling point (~78°C), facilitating efficient mixing and intermediate stabilization.
- Example :
| Amine Used | Molar Ratio (Hydroquinone:Amine:Paraformaldehyde) | Yield (%) | Characterization Methods |
|---|---|---|---|
| Piperidine | 1:2:3.3 | 75–80 | IR, NMR, MS, Elemental Analysis |
| Pyrrolidine | 1:2:3.3 | 70–75 | IR, NMR, MS, Elemental Analysis |
Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?
- Key Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aziridinyl or piperidinomethyl groups) via chemical shifts and splitting. For instance, aziridinyl protons appear as triplets at δ ~2.5–3.0 ppm .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for 2,5-bis(piperidinomethyl)hydroquinone at m/z 319.2) .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages .
Q. What in vivo models assess the pharmacological potential of this compound derivatives?
- Experimental Paradigms :
- Antinociceptive Activity : Tail-flick or hot-plate tests in rodents to measure pain latency .
- Anti-inflammatory Activity : Carrageenan-induced paw edema models to quantify inflammation reduction .
- Gastric Ulcerogenicity : Histopathological evaluation of gastric mucosa after oral administration .
Advanced Research Questions
Q. How do structural modifications influence redox cycling and antitumor efficacy?
- Redox Cycling Mechanism : The quinone moiety undergoes one-electron reduction to semiquinone radicals, generating reactive oxygen species (ROS) via oxygen interaction. This redox cycling contributes to cytotoxicity in hypoxic tumor environments .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing substituents (e.g., -NO₂) enhance redox potential and ROS production.
- Bulky tert-butyl groups reduce redox cycling but improve stability .
- Data Table :
Q. How can molecular docking simulations elucidate COX-2 selectivity in anti-inflammatory derivatives?
- Methodology :
- Protein Preparation : Retrieve COX-1/COX-2 crystal structures (PDB: 1PTH, 3LN1). Remove water molecules and add polar hydrogens.
- Ligand Docking : Use Autodock Vina to dock derivatives into COX active sites. Prioritize binding modes with lowest ΔG (kcal/mol) .
- Key Findings :
- 2,5-Bis(piperidinomethyl)hydroquinone shows higher affinity for COX-2 (-9.2 kcal/mol) than COX-1 (-6.8 kcal/mol), attributed to piperidine interactions with Val523 and Tyr355 .
- Hydrophobic substituents (e.g., pyrrolidine) enhance COX-2 selectivity by occupying the enzyme's side pocket .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Common Issues :
- Bioavailability Discrepancies : Poor solubility or metabolic instability may reduce in vivo efficacy despite strong in vitro activity.
- Solutions :
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution using LC-MS/MS .
- Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active forms .
- Case Study : Derivatives with low gastric ulcerogenicity in vivo showed minimal COX-1 inhibition in vitro, suggesting tissue-specific metabolism or alternative targets (e.g., NF-κB) .
Research Gaps and Challenges
Q. What are the critical data gaps in environmental and toxicological profiles of this compound?
- Identified Gaps :
- Environmental Fate : No data on biodegradation pathways or bioaccumulation potential .
- Chronic Toxicity : Limited studies on mutagenicity or carcinogenicity in mammalian models .
- Recommended Studies :
- OECD 301D Biodegradation Test : Assess mineralization in aqueous systems.
- Ames Test (OECD 471) : Evaluate mutagenic potential using Salmonella strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
